molecular formula C19H21F3N4O2 B5676842 N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

Cat. No. B5676842
M. Wt: 394.4 g/mol
InChI Key: TVJGUIXJBLQSFJ-UHFFFAOYSA-N
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Description

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is a compound that has been studied for its interaction with specific receptors and its potential applications in various fields of chemistry and pharmacology. This chemical entity is part of a broader class of compounds known for their complex synthesis, molecular structures, and diverse chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic chemical moieties and building up to the complex final product through a series of reactions including amide formation, cyclization, and functional group modifications. Each step requires careful optimization to yield the desired product efficiently (Shim et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal the spatial arrangement of atoms, the conformational flexibility of the molecule, and the electronic distribution, which are crucial for understanding the compound's reactivity and interaction with biological targets (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. Reactions such as hydrolysis, reduction, and nucleophilic substitutions can be applied to modify the compound or to study its stability under different conditions. The presence of the piperidine and pyrazole rings adds layers of complexity to its chemical behavior, allowing for a variety of chemical transformations (Murineddu et al., 2006).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are key for the compound's application in synthesis and formulation. These properties depend on the molecular structure and are critical for determining the conditions under which the compound can be used in experimental settings (Kumara et al., 2018).

properties

IUPAC Name

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-12-7-16(25-24-12)9-23-18(28)14-5-6-17(27)26(11-14)10-13-3-2-4-15(8-13)19(20,21)22/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJGUIXJBLQSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CNC(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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